

What is Ametoctradin triazolopyrimidine fungicide

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Compound Focus: Ametoctradin

CAS No.: 865318-97-4

Cat. No.: S518383

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Synthesis, Environmental Fate, and Degradation

Ametoctradin is synthetically produced. One documented pathway begins with **methyl 3-oxopentanoate** and **1H-1,2,4-triazol-5-amine**, proceeding through a four-step synthesis to the final active ingredient [1].

Environmental Fate and Soil Interaction

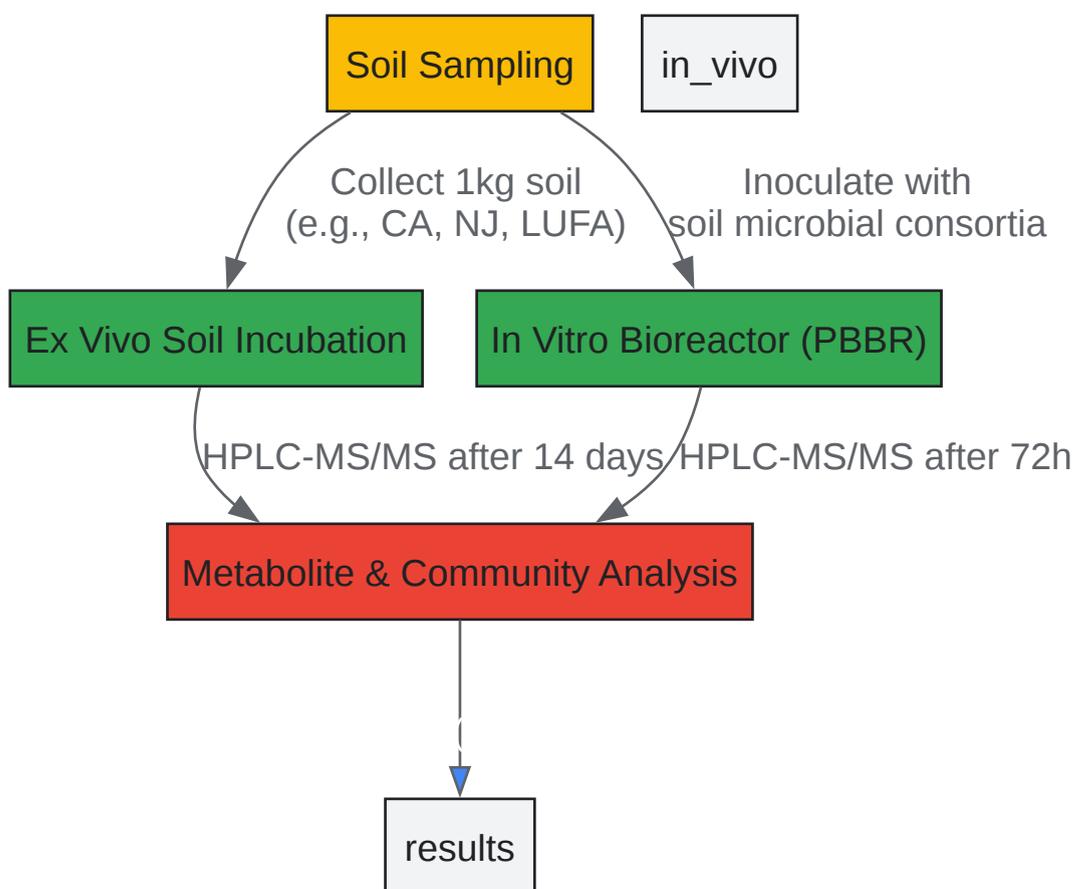
Ametoctradin's behavior in the environment is influenced by its physical properties and the soil composition.

Parameter	Value / Characteristics
Water Solubility (at 20 °C, pH 7)	0.15 mg/L (Low) [2]
Octanol-Water Partition Coefficient (Log P)	4.4 (High) [2]
Soil Adsorption	Strongly influenced by soil organic matter [3].
Soil Degradation (Half-Life)	Not persistent in soil; half-life can be around 14 days [4].

Parameter	Value / Characteristics
Hydrolytic Half-Life	28.7 days [3]
Photolytic Half-Life	55.2 days [3]

Microbial Biodegradation Protocols

Soil-derived microbial consortia can significantly accelerate the breakdown of **Ametoctradin**. The following workflow outlines a protocol for studying this biodegradation using a packed-bed bioreactor (PBBR) system [4].



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Biodegradation study workflow comparing ex vivo and in vitro methods.

Key Experimental Details:

- **Ex Vivo Soil Setup:** Incubate ~1 kg of soil (treated with $2.4 \mu\text{g mL}^{-1}$ **ametoctradin** and untreated controls) for 14 days in containers with a CO₂-scrubbed air source [4].
- **In Vitro PBBR Setup:** Cultivate complex microbial consortia from soils in a dynamic packed-bed bioreactor to generate metabolite profiles free of interfering humic substances [4].
- **Analysis:** Use **HPLC-MS/MS** to quantify residual **ametoctradin** and its four major metabolites (M650F01, M650F02, M650F03, M650F04). Perform 16S rRNA amplicon sequencing to analyze microbial community shifts [4].
- **Key Finding:** The PBBR system achieved **81% degradation of the parent compound within 72 hours**, far exceeding the degradation rate in static soil [4]. This correlated with an increased relative abundance of **Burkholderiales**, known degraders of xenobiotic compounds [4].

Resistance Management and Baseline Sensitivity

Establishing baseline sensitivity is critical for monitoring resistance development. A study on *Plasmopara viticola* (grapevine downy mildew) established a baseline sensitivity with EC₅₀ values for **ametoctradin** ranging from **0.058 to 0.516 $\mu\text{g mL}^{-1}$** (mean $0.203 \pm 0.092 \mu\text{g mL}^{-1}$) [5]. Resistant mutants selected in the laboratory showed **moderate resistance stability** and **no cross-resistance** was observed with fungicides from other classes, such as fluxapyroxad, bentiavalicarb-isopropyl, and famoxadone [5]. This supports its use in anti-resistance strategies, particularly in rotation with fungicides of different FRAC codes.

Analytical and Safety Information

Aspect	Details
Analytical Standard	Available as PESTANAL; suitable for HPLC and GC analysis [6].
Hazard Classification	Classified as Acute Tox. 4 Oral (Warning) [6].
Ecotoxicity	Considered a "forever chemical" due to high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae $\leq 0.1 \text{ mg l}^{-1}$) [2].

Ametoctradin is a valuable fungicide with a specific biochemical target. Its strong adsorption to soil and potential for accelerated microbial degradation are key considerations for its environmental profile.

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